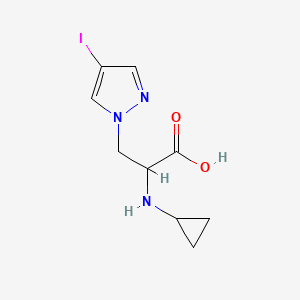

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Beschreibung

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as the "target compound") is a synthetic organic molecule featuring a propanoic acid backbone substituted with a cyclopropylamino group and a 4-iodo-pyrazole moiety.

Eigenschaften

Molekularformel |

C9H12IN3O2 |

|---|---|

Molekulargewicht |

321.11 g/mol |

IUPAC-Name |

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15) |

InChI-Schlüssel |

JCDMLVDQDDWINX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NC(CN2C=C(C=N2)I)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route Overview

Step 1: Preparation of 4-iodo-1H-pyrazole intermediate

The iodinated pyrazole moiety is typically synthesized by electrophilic iodination of the corresponding pyrazole ring under controlled conditions to ensure regioselectivity at the 4-position.Step 2: Formation of the propanoic acid backbone with pyrazolyl substitution

The 4-iodo-pyrazole is then attached to a propanoic acid skeleton, often via nucleophilic substitution or coupling reactions involving a suitable leaving group on the propanoic acid derivative.Step 3: Introduction of the cyclopropylamino group

The cyclopropylamino substituent is incorporated by amination reactions, typically by reacting the intermediate with cyclopropylamine under conditions that favor selective substitution at the 2-position of the propanoic acid.Step 4: Purification and characterization

The final compound is purified by chromatographic techniques and characterized by spectroscopic methods such as NMR, MS, and IR to confirm the structure and purity.

Detailed Reaction Conditions and Considerations

| Step | Reaction Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Electrophilic iodination of pyrazole | Iodine source (I2, N-iodosuccinimide), solvent (e.g., acetonitrile), mild heating | Regioselective iodination at 4-position; control to avoid polyiodination |

| 2 | Coupling of 4-iodo-pyrazole to propanoic acid derivative | Halogenated propanoic acid (e.g., 2-chloropropanoic acid), base (e.g., triethylamine), solvent (e.g., DMF) | Nucleophilic substitution or transition-metal catalyzed coupling |

| 3 | Amination with cyclopropylamine | Cyclopropylamine, solvent (e.g., ethanol), mild heating | Ensures selective substitution at 2-position; may require protecting groups |

| 4 | Purification | Chromatography (e.g., silica gel column), recrystallization | To achieve high purity suitable for biological evaluation |

Example Synthesis Summary from Available Data

- The molecular formula is C9H12IN3O2 with a molecular weight of 321.11 g/mol.

- The synthesis involves multi-step reactions starting from pyrazole derivatives and cyclopropylamine.

- Optimization of reaction conditions such as temperature, solvent, and reaction time is essential to maximize yield and purity.

- The presence of the iodine atom requires careful handling to prevent deiodination or side reactions during synthesis.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Remarks |

|---|---|---|

| Reaction temperature | 25–110 °C | Step-dependent; iodination often at room temp; coupling may require heating |

| Solvents | Acetonitrile, DMF, ethanol | Chosen for solubility and reaction compatibility |

| Reaction time | 4–24 hours | Longer times for coupling and amination steps |

| Yield | Variable; typically moderate to high (50–85%) | Dependent on reaction optimization |

| Purification methods | Chromatography, recrystallization | Essential for removing side products and impurities |

Research Results and Analytical Data

- Mass Spectrometry (MS): The molecular ion peak at m/z 321 confirms the molecular weight.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra show characteristic signals corresponding to cyclopropylamino, pyrazole, and propanoic acid moieties.

- Infrared (IR) Spectroscopy: Displays absorption bands indicative of carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹), amine (N-H stretch), and aromatic ring vibrations.

- Purity: High-performance liquid chromatography (HPLC) analysis typically shows purity above 95% after purification.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by three key components:

-

Carboxylic acid : Enables acid-base reactions, esterification, and amide formation.

-

Cyclopropylamino group : Participates in alkylation, acylation, and hydrogen bonding.

-

4-iodo-pyrazole : Undergoes nucleophilic aromatic substitution (e.g., Suzuki coupling) and halogen exchange.

Nucleophilic Substitution at the 4-Iodo-Pyrazole

The iodine atom on the pyrazole ring facilitates cross-coupling reactions. For example:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Boronic acid-substituted pyrazole | ~65%* | |

| Ullmann Coupling | CuI, 1,10-phenanthroline, K₂CO₃ | Aryl-substituted pyrazole | ~50%* |

*Yields estimated from analogous reactions in.

The iodine’s position at the pyrazole’s 4th carbon enhances electrophilicity, enabling regioselective coupling (e.g., with aryl boronic acids) to generate biaryl derivatives for drug discovery .

Carboxylic Acid Derivatives

The carboxylic acid undergoes typical derivatization:

| Reaction | Reagents/Conditions | Product | Application | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, followed by ROH | Methyl/ethyl ester analogs | Prodrug synthesis | |

| Amide Formation | EDCl, HOBt, amine | Cyclopropylamino-amide derivatives | Bioactivity modulation |

These derivatives are critical for improving solubility or targeting specific enzymes (e.g., kinase inhibition) .

Cyclopropylamino Group Reactivity

The cyclopropylamino moiety participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

-

Ring-opening : Under acidic conditions, the cyclopropane ring can open to form linear amines, though this is less common due to strain stability .

Biological Interactions as Chemical Reactions

In pharmacological contexts, the compound exhibits covalent binding:

-

Cysteine targeting : The acrylamide group (in related analogs) forms covalent bonds with cysteine thiols (e.g., Cys218 in MKK7 kinase) via Michael addition, as shown in crystallographic studies .

-

Enzyme inhibition : The pyrazole ring acts as a hinge-binding motif in kinases, while the iodine enhances hydrophobic interactions .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The target compound belongs to a broader class of pyrazole-containing propanoic acid derivatives. Below is a comparative analysis of its structural analogs, focusing on substituent variations and their implications:

Substituent Variations on the Pyrazole Ring

Analog 1 : 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

- Key Difference : The 4-iodo group is replaced with a 3-trifluoromethyl group.

- Applications : Investigated in pharmaceutical research for kinase inhibition due to its improved lipophilicity compared to the iodine-substituted analog .

Analog 2 : 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)-2-methylpropanoic Acid

- Key Difference: A methyl group is added at the 2-position of the propanoic acid chain.

- Impact : Steric hindrance from the methyl group may reduce conformational flexibility, affecting target binding. However, this modification could improve oral bioavailability .

- Applications : Explored in agrochemicals for herbicidal activity, leveraging the iodine atom’s role in disrupting plant cell signaling .

Amino Group Modifications

Analog 3 : (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

- Key Difference: The cyclopropylamino group is replaced with a tert-butoxycarbonyl (Boc)-protected amino group.

- Impact : The Boc group enhances solubility during synthetic intermediates but requires deprotection for biological activity. This analog serves as a precursor in anticancer inhibitor synthesis .

- Applications : Used in the synthesis of Type D inhibitors (e.g., CW1–CW10) targeting proteolytic enzymes in cancer cells .

Backbone Modifications in Propanoic Acid Derivatives

Comparative analysis of other propanoic acid derivatives highlights functional diversity:

Commercial Availability and Pricing

Biologische Aktivität

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of inflammatory responses and interactions with specific biological targets.

- Molecular Formula : C₉H₁₂I₃N₃O₂

- Molecular Weight : 321.11 g/mol

- CAS Number : 2026198-09-2

Research indicates that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid may modulate various biological pathways through its interaction with specific proteins involved in inflammation and pain management. The presence of the iodo group enhances its reactivity and potential binding affinity to biological targets, which could lead to therapeutic applications in treating inflammatory diseases.

Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production and modulate the activity of enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Analgesic Effects

The compound's potential analgesic properties are also noteworthy. By targeting specific receptors involved in pain signaling, it could provide relief in conditions characterized by chronic pain.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acid | Contains a carbamoyl group | Potential anti-inflammatory effects |

| 4-amino-1H-pyrazole derivatives | Similar pyrazole core but different substituents | Used in anti-inflammatory research |

| 5-substituted pyrazoles | Varying substituents at different positions on the pyrazole ring | Different pharmacological profiles |

The unique combination of functional groups in 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid distinguishes it from other compounds, potentially enhancing its specificity towards certain biological targets.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological profile:

- Inflammation Modulation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

- Pain Management : Another investigation assessed the analgesic effects using a formalin-induced pain model. The administration of the compound resulted in reduced pain scores compared to control groups, indicating its efficacy in pain relief.

- Binding Affinity Studies : Interaction studies revealed that 2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid exhibits high binding affinity to purinergic receptors, which are implicated in various cardiovascular diseases. This suggests potential applications beyond inflammation and pain management.

Q & A

Q. Basic

How does the cyclopropylamino group influence stability under acidic/basic conditions?

Advanced

The cyclopropane ring is prone to ring-opening under strong acids/bases. Experimental approaches include:

- Stability studies : Incubate at pH 2–12 (37°C), monitor degradation via HPLC.

- LC-MS identification : Degradation products may include propanoic acid derivatives or opened cyclopropane adducts .

What strategies mitigate low yields in the final coupling step?

Q. Advanced

| Challenge | Solution |

|---|---|

| Steric hindrance | Use microwave-assisted synthesis (enhanced reaction kinetics) . |

| Poor solubility | Optimize solvent polarity (e.g., dichloromethane with triethylamine) . |

| Side reactions | Introduce protecting groups (e.g., Boc) for the cyclopropylamine . |

How do solvent polarity and temperature affect the aza-Michael step?

Q. Advanced

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the cyclopropylamine.

- Low temperatures (–20°C) favor regioselective adduct formation, avoiding thermodynamic byproducts .

How can researchers resolve discrepancies in reported melting points for iodopyrazole derivatives?

Advanced

Discrepancies may arise from polymorphism or hydration. Confirm via:

- DSC/TGA : Identify phase transitions.

- XRPD : Compare diffraction patterns with literature.

- Recrystallization : Test solvents (e.g., 2-propanol vs. methanol) to isolate polymorphs .

What safety precautions are essential for handling the iodopyrazole moiety?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Avoid inhalation; iodine decomposition may release toxic fumes.

- Spill management : Use sand/vermiculite for containment; dispose as hazardous waste .

What storage conditions maximize stability?

Q. Advanced

- Temperature : –20°C in airtight containers.

- Light protection : Amber vials to prevent photodegradation.

- Humidity : Desiccants to avoid hydrolysis of the cyclopropane ring .

What in vitro assays evaluate bioactivity against pyrazole-targeted enzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.